

# Azelaprag and Liver Function: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Azelaprag |           |
| Cat. No.:            | B605792   | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effects of **azelaprag** on liver function markers. The following question-and-answer format addresses potential issues and summarizes key findings from available clinical trial data.

## Frequently Asked Questions (FAQs)

Q1: What is the primary liver-related safety concern observed with azelaprag in clinical trials?

A1: The primary safety concern is the observation of elevated liver enzymes, specifically transaminitis, in trial participants.[1][2][3][4] This led to the discontinuation of the Phase II STRIDES clinical trial for **azelaprag**.[1][2][3][4][5][6]

Q2: Were the elevations in liver enzymes associated with clinical symptoms?

A2: No, the observed transaminase elevations were not accompanied by clinically significant symptoms.[1][2][3][4][5][6]

Q3: In which clinical trial were these liver function abnormalities reported?

A3: These findings were reported in the Phase II STRIDES trial, which was evaluating **azelaprag** as both a monotherapy and in combination with tirzepatide for the treatment of obesity.[2][3]

Q4: How many participants were affected by this adverse event?



A4: Out of 204 subjects enrolled in the STRIDES trial, 11 participants in the **azelaprag** treatment groups showed elevated transaminase levels.[1][2][3][6]

Q5: Was this effect observed in all treatment arms of the STRIDES trial?

A5: The elevated liver enzymes were observed in the groups receiving **azelaprag**. No such elevations were reported in the participant group receiving tirzepatide alone.[1][2][3]

Q6: What was the ultimate consequence of these findings for the **azelaprag** development program?

A6: Following the discontinuation of the Phase II trial, BioAge Labs ultimately decided to terminate the entire **azelaprag** development program due to these liver safety concerns.[7]

## **Quantitative Data Summary**

The following table summarizes the key quantitative data from the discontinued Phase II STRIDES trial.

| Parameter                                | Value                                                               |  |
|------------------------------------------|---------------------------------------------------------------------|--|
| Trial Name                               | STRIDES                                                             |  |
| Phase                                    | II                                                                  |  |
| Total Enrolled Participants              | 204                                                                 |  |
| Participants with Elevated Liver Enzymes | 11                                                                  |  |
| Treatment Groups with Adverse Event      | Azelaprag monotherapy and Azelaprag in combination with tirzepatide |  |
| Control Group (No Adverse Event)         | Tirzepatide only                                                    |  |

# **Experimental Protocols**

STRIDES Phase II Trial Protocol Overview

The STRIDES trial was a randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of **azelaprag**.



- Objective: To evaluate the effect of azelaprag as a monotherapy and in combination with tirzepatide on weight loss in obese individuals aged 55 and older.[2][5]
- Treatment Arms:
  - Azelaprag monotherapy
  - Azelaprag in combination with tirzepatide
  - Tirzepatide with placebo
- Liver Function Monitoring: As part of routine safety assessments, liver function tests (LFTs) were performed on all participants. This typically includes measuring levels of:
  - Alanine aminotransferase (ALT)
  - Aspartate aminotransferase (AST)
  - Alkaline phosphatase (ALP)
  - Total bilirubin
- Adverse Event Trigger: Clinically significant elevations in ALT and/or AST levels, indicative of transaminitis, were the primary trigger for the safety concern.

# Visualizations Signaling Pathway and Adverse Outcome







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. BioAge halts Phase II STRIDES trial of obesity drug [clinicaltrialsarena.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. medcitynews.com [medcitynews.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. biopharmadive.com [biopharmadive.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Azelaprag and Liver Function: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605792#azelaprag-s-effect-on-liver-function-markers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com